DNP-L-isoleucine

Description

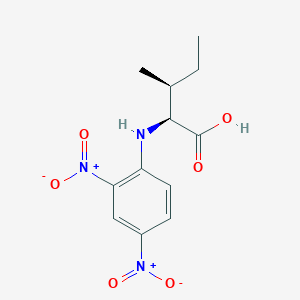

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dinitroanilino)-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c1-3-7(2)11(12(16)17)13-9-5-4-8(14(18)19)6-10(9)15(20)21/h4-7,11,13H,3H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZSORDQCDENOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937094 | |

| Record name | N-(2,4-Dinitrophenyl)isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26289-29-2, 1655-56-7 | |

| Record name | NSC96418 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Isoleucine,4-dinitrophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-Dinitrophenyl)isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for N 2,4 Dinitrophenyl L Isoleucine

Fundamental Principles of Amino Acid Dinitrophenylation

The dinitrophenylation of amino acids, particularly at the N-terminus of peptides or free amino acids, is a well-established chemical reaction, famously employed by Frederick Sanger. This process utilizes 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), commonly known as Sanger's reagent, as the primary derivatizing agent wikipedia.orgucla.edugbiosciences.comcreative-biolabs.com. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the free α-amino group of the amino acid or the N-terminal amino acid of a polypeptide acts as a nucleophile, attacking the electron-deficient aromatic ring of DNFB. This displaces the fluorine atom, forming a stable covalent bond between the amino acid's nitrogen and the dinitrophenyl group ucla.educreative-biolabs.comnih.gov.

The dinitrophenyl group is a strong electron-withdrawing moiety that enhances the reactivity of the aromatic ring and also serves as a chromophore, allowing for the detection and quantification of the resulting DNP-amino acid derivatives through spectroscopic methods ontosight.ai. The reaction is typically conducted under mildly alkaline conditions (e.g., sodium bicarbonate solution) to ensure the amino group is deprotonated and thus more nucleophilic creative-biolabs.comacs.org.

Optimized Synthetic Routes for N-(2,4-Dinitrophenyl)-L-Isoleucine

The synthesis of N-(2,4-dinitrophenyl)-L-isoleucine, like other DNP-amino acids, generally involves reacting L-isoleucine with 2,4-dinitrofluorobenzene (DNFB) under controlled conditions. Optimized synthetic routes aim to maximize yield and purity while minimizing side reactions.

Typical Reaction Conditions:

Solvent: Dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to enhance the nucleophilicity of the amino group and improve solubility . Aqueous ethanol (B145695) solutions have also been reported acs.org.

pH Control: Maintaining the pH around neutral to slightly basic (pH 7-9) is crucial, as it favors the free amino form of L-isoleucine, which is more reactive acs.org. Sodium bicarbonate or sodium carbonate are commonly used as bases gbiosciences.comacs.org.

Temperature: Reaction temperatures are typically kept low, ranging from 0°C to room temperature (e.g., 25°C), or slightly elevated (e.g., 40°C) to prevent racemization and decomposition of sensitive nitro groups acs.org.

Reaction Time: The reaction usually proceeds over several hours, typically 2-6 hours, though some protocols can be faster (e.g., 1 hour at 40°C for certain DNP-amino acids) acs.org.

Procedure Overview: L-isoleucine is dissolved in a suitable solvent, and DNFB is added slowly with stirring. After the reaction, the product, N-(2,4-dinitrophenyl)-L-isoleucine, is typically precipitated by the addition of water or acidification. Purification often involves recrystallization from appropriate solvent mixtures, such as water-acetone or aqueous ethanol, to obtain the pure yellow crystalline product gbiosciences.comacs.org. Yields for DNP-amino acids can range from moderate to good, often between 50-70% .

Derivatization Techniques for Analytical Applications

N-(2,4-Dinitrophenyl)-L-isoleucine and other DNP-amino acids are widely used in analytical chemistry due to the chromophoric properties of the DNP group, which facilitates detection.

Pre-column derivatization with DNFB or its derivatives is a preferred method for the quantitative analysis of amino acids by high-performance liquid chromatography (HPLC) springernature.com. The DNP derivatives introduce covalently bound chromophores, which are essential for interactions with the stationary phase in reversed-phase HPLC and for photometric or fluorometric detection springernature.com.

HPLC-UV Detection: DNP-amino acid derivatives exhibit strong UV absorbance, typically around 340 nm or 360 nm, allowing for sensitive detection nih.govresearchgate.net.

Chromatographic Separation: The derivatized amino acids, including DNP-L-isoleucine, are separated on reversed-phase C18 columns using gradient elution with mobile phases often containing acetic acid or phosphate (B84403) buffers and acetonitrile (B52724) nih.govresearchgate.net.

Chiral Analysis: Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent (a derivative of DNFB), is extensively used for the chiral determination of amino acids. It reacts with amino acids to form diastereomers, which can then be separated by reversed-phase HPLC and detected by UV and electrospray ionization mass spectrometry (ESI-MS) nih.govacs.orgresearchgate.net. This technique allows for the distinction between L- and D-enantiomers. Detection limits for FDAA-derivatized amino acids can be in the low picomolar range nih.govnih.gov.

Table 1: Typical Chromatographic Parameters for DNP-Amino Acid Analysis

| Parameter | Value/Description | Source |

| Column Type | Reversed-phase C18 | researchgate.net |

| Detection Wavelength | 340 nm or 360 nm (UV) | nih.govresearchgate.net |

| Mobile Phase A | 5% acetic acid or phosphate buffer (e.g., pH 7.4, 10 mM) | nih.govresearchgate.net |

| Mobile Phase B | Acetonitrile (often with 10% methanol) | nih.govresearchgate.net |

| Flow Rate | 1 mL/min (typical) | researchgate.net |

| Column Temperature | 35°C (typical) | researchgate.net |

| Resolution (Rs) | > 1.5 for most amino acids | researchgate.net |

| Detection Limit | Low picomolar range (for FDAA-derivatized amino acids) | nih.govnih.gov |

| Stability of Derivatives | Stable at room temperature for continuous analysis | researchgate.net |

The dinitrophenyl group's inherent chromophoric properties make DNP-amino acids suitable for direct spectroscopic investigation, often without extensive prior separation. The DNP moiety imparts a characteristic yellow color to the derivatives, allowing for colorimetric or spectrophotometric analysis ontosight.aiucla.edugbiosciences.comyoutube.com.

UV-Vis Spectroscopy: DNP-amino acids exhibit strong absorption in the visible and ultraviolet regions of the spectrum. For instance, the DNP chromophore typically shows a strong UV-Vis absorption at wavelengths around 340-360 nm nih.govresearchgate.netresearchgate.netnist.govresearchgate.net. This property is exploited for the detection and quantification of DNP-amino acids in solution.

Qualitative and Quantitative Analysis: In-situ derivatization can be used for rapid qualitative detection on thin-layer chromatograms, where the yellow color of the DNP derivatives is visible d-nb.info. Quantitative analysis can be performed by measuring the absorbance at the characteristic wavelength. This method is particularly useful for monitoring reaction progress or for initial screening of samples containing DNP-amino acids.

Table 2: Spectroscopic Properties of DNP-Amino Acids

| Property | Value/Description | Source |

| Characteristic Color | Yellow | ontosight.aicreative-biolabs.com |

| UV-Vis Absorption Maxima | ~340 nm, ~360 nm (primary absorption) | nih.govresearchgate.net |

| Detection Method | Spectrophotometry, Colorimetric analysis | ucla.edugbiosciences.comyoutube.com |

Pre-column Derivatization for Chromatographic Analysis

Chemical Stability Considerations of the DNP-Amino Acid Linkage under Hydrolytic Conditions

A critical aspect of the DNP-amino acid linkage, particularly for N-(2,4-dinitrophenyl)-L-isoleucine, is its remarkable stability under conditions that typically cleave peptide bonds. This stability is fundamental to the Sanger method for N-terminal protein sequencing.

When a DNP-labeled polypeptide is subjected to complete acid hydrolysis, typically by heating in strong acid solutions (e.g., 6 M HCl at 100-110°C for several hours), the peptide bonds within the polypeptide chain are broken, releasing individual amino acids creative-biolabs.comnih.govsigmaaldrich.com. Crucially, the covalent bond between the DNP group and the α-nitrogen of the N-terminal amino acid remains intact under these harsh acidic conditions wikipedia.orggbiosciences.comcreative-biolabs.comnih.govlibretexts.org. This allows for the isolation and identification of the DNP-N-terminal amino acid (e.g., this compound if L-isoleucine was the N-terminal residue) after hydrolysis, distinguishing it from the other free amino acids released from the protein wikipedia.orggbiosciences.comlibretexts.org.

This hydrolytic stability ensures that the DNP tag serves as a reliable marker for the original N-terminal residue, making DNP-amino acids valuable tools in structural elucidation of peptides and proteins.

Advanced Analytical Techniques in N 2,4 Dinitrophenyl L Isoleucine Research

Chromatographic Separations and Quantitative Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of DNP-L-isoleucine, often differentiating it from other amino acid derivatives or its enantiomeric counterpart.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely utilized technique for the analysis of DNP-amino acids, including this compound, owing to the strong absorbance of the DNP group in the ultraviolet region. The DNP moiety typically exhibits strong UV absorbance, with detection commonly performed at wavelengths around 340 nm or 365 nm nih.gov.

Reversed-phase HPLC (RP-HPLC) is a common mode of separation for DNP-amino acids. Columns with C18 stationary phases are frequently employed due to their ability to provide good resolution for these hydrophobic derivatives. The mobile phase typically consists of a gradient system involving aqueous solutions and organic solvents such as methanol (B129727) or acetonitrile (B52724), often with additives like trifluoroacetic acid (TFA) or formic acid to optimize separation and peak shape. The quantitative analysis of this compound by HPLC relies on the linearity of the UV detector response to the concentration of the DNP derivative, allowing for precise determination of its amount in a sample.

Historically, paper chromatography played a significant role in the separation and identification of DNP-amino acids, a method notably employed in early protein sequencing studies by Frederick Sanger. The technique relies on the differential partitioning of DNP-amino acids between a stationary aqueous phase held by the paper and a mobile organic solvent phase.

DNP-amino acids, being bright yellow substances, are readily visible on chromatograms, facilitating their identification. After separation, these derivatives can be identified by comparing their chromatographic rates (Rf values) with those of synthetic DNP-derivatives. While largely superseded by more advanced techniques like HPLC for routine analysis, paper chromatography remains a fundamental method for demonstrating the resolution of DNP-amino acids.

The chiral nature of L-isoleucine necessitates enantioselective chromatographic methods for distinguishing and quantifying its stereoisomers, particularly D- and L-forms. Derivatization with DNP-containing chiral reagents is a common strategy to achieve this separation.

One prominent approach involves pre-column derivatization with chiral reagents such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent. This reagent reacts with the amino group of enantiomeric amino acids to form stable diastereomeric derivatives. These diastereomers, having different physical properties, can then be readily separated by reversed-phase HPLC on achiral C18 columns. The DNP moiety of Marfey's reagent also provides a strong chromophore for UV detection, typically at 340 nm.

Alternatively, direct enantioseparation can be achieved using chiral stationary phases (CSPs) in HPLC. Various CSPs, including those based on cyclodextrins or quinine (B1679958) derivatives, have been developed for the resolution of DNP-amino acids. These CSPs interact differently with the enantiomers of this compound, leading to their separation. For instance, quinine-based CSPs have been evaluated for the enantioseparation of N-derivatized 2,4-dinitrophenyl α-amino acids, with retention factors influenced by mobile phase pH and organic solvent type. Two-dimensional HPLC methods, combining achiral and chiral separations, have also been developed for the enantioselective analysis of DNP-amino acids, including allo-isoleucine, in complex mixtures nih.gov.

Table 1: Common Chromatographic Parameters for DNP-Amino Acid Analysis

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Detection Method | Typical Wavelength (nm) | Application | Key Feature |

| HPLC | C18 Reversed-Phase | Acetonitrile/Water (with TFA or formic acid) | UV Detection nih.gov | 340, 365 nih.gov | Quantitative analysis, separation from other DNP-AAs | High sensitivity and resolution |

| Paper Chromatography | Cellulose Paper | Organic solvent systems (e.g., chloroform, acetic acid, 0.1N HCl) | Visual (yellow color) | N/A | Historical separation, qualitative identification | Simplicity, historical significance |

| Enantioselective HPLC | Chiral Stationary Phases (e.g., Cyclodextrin, Quinine-based) or C18 with Marfey's reagent | Methanol/Water, Acetonitrile/Water (with modifiers) nih.gov | UV Detection nih.gov | 340, 365 nih.gov | Separation of this compound from DNP-D-isoleucine | Resolution of stereoisomers |

Paper Chromatography for DNP-Amino Acid Resolution

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about this compound, leveraging the distinct magnetic properties of its constituent nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of DNP-amino acid derivatives, including this compound. The DNP moiety introduces characteristic aromatic proton signals that are distinct from the aliphatic protons of the isoleucine side chain.

In anhydrous solvents, the N-H proton signal of DNP-amino acid derivatives can be observed due to a slowed rate of proton exchange, which is typically fast in aqueous solutions. This allows for the characterization of the proton directly attached to the nitrogen atom of the DNP group. The aromatic protons of the 2,4-dinitrophenyl ring typically appear in the downfield region of the spectrum, with distinct chemical shifts and coupling patterns influenced by the nitro groups. For example, studies on DNP derivatives of various amino acids have reported characteristic spectral properties. The aliphatic protons of the isoleucine side chain (methyl groups, methylene, and methine protons) will exhibit characteristic chemical shifts and coupling patterns, providing information about the conformation and environment of the amino acid moiety.

Dynamic Nuclear Polarization (DNP)-enhanced Solid-State NMR (ssNMR) spectroscopy is a cutting-edge technique that significantly boosts the sensitivity of NMR experiments, making it possible to study this compound and other DNP-derivatives in the solid state with unprecedented detail.

The fundamental principle of DNP involves transferring the high polarization of unpaired electron spins to the nuclear spins in a sample. This transfer is typically achieved by introducing a paramagnetic polarizing agent into the sample and irradiating it with microwaves at or near the electron paramagnetic resonance (EPR) transition frequency, usually at cryogenic temperatures (around 100 K) and in strong magnetic fields. This process can lead to signal enhancements of several orders of magnitude, dramatically reducing experimental acquisition times and enabling studies on samples that would otherwise be too dilute or challenging for conventional ssNMR.

For this compound, DNP-enhanced ssNMR could provide detailed insights into its solid-state structure, molecular dynamics, and interactions within complex matrices. The technique is particularly valuable for studying the structural and dynamic properties of biological and chemical materials, including drug molecules and their formulations.

Table 2: Key Aspects of NMR Spectroscopy for DNP-Amino Acid Derivatives

| NMR Technique | Nuclear Species | Key Information Provided | Typical Conditions | Enhancement Mechanism (for DNP-Enhanced) |

| ¹H NMR | ¹H | Chemical shifts, coupling patterns, integration for structural elucidation of this compound. Observation of N-H protons in anhydrous solvents. | Solution-state, various solvents (e.g., anhydrous dioxane) | N/A |

| DNP-Enhanced ssNMR | ¹H, ¹³C, ¹⁵N (and others) | Enhanced signal intensity for structural and dynamic studies in solid state. | Solid-state, cryogenic temperatures (approx. 100 K), strong magnetic fields, microwave irradiation, paramagnetic agents. | Transfer of polarization from electron spins to nuclear spins (e.g., Cross-Effect, Solid-Effect) |

Dynamic Nuclear Polarization (DNP)-Enhanced Solid-State NMR Spectroscopy

Investigation of Side Chain Rotameric States in Proteins

The conformations of protein side chains are intrinsically linked to protein function, playing a crucial role in enzyme active sites and ligand interactions. Isoleucine (Ile) side chains are particularly informative due to their sp3 hybridized carbon atoms, allowing for multiple rotameric states defined by the χ1 (N–Cα–Cβ–Cγ1) and χ2 (Cα–Cβ–Cγ1–Cδ1) dihedral angles. These angles typically exhibit three energetic minima: gauche+ (gp), trans (t), and gauche- (gm) scbt.comsigmaaldrich.com.

Dynamic Nuclear Polarization (DNP)-enhanced solid-state NMR (ssNMR) is a powerful technique for investigating these rotameric states. By operating at cryogenic temperatures (typically below 110 K), DNP-enhanced ssNMR can "freeze-trap" protein conformations, including those of side chains, allowing for the observation of distinct NMR signals for each major rotameric state scbt.comsigmaaldrich.comuni.lu. Carbon-13 (¹³C) chemical shifts of isoleucine side chain carbons strongly reflect these torsion angles scbt.comsigmaaldrich.com.

Research has shown that line shape analysis, through the integration of representative peak areas in two-dimensional (2D) spectra, can provide an accurate overview of the distribution of backbone and side chain conformations uni.luchemwhat.com. For well-folded proteins like GABARAP and bovine PI3-kinase (PI3K) SH3 domain, most Ile chemical shifts in frozen solution are well-resolved and comparable to those observed in solution. However, line widths of individual Ile residues are directly correlated with residual mobility, with line broadening or signal splitting appearing for Ile residues not part of well-defined secondary structure elements scbt.comuni.luchemwhat.com.

Studies have also utilized density functional theory (DFT) calculations and experimental scalar coupling constants to create chemical shift profiles for the most populated side-chain rotameric states, enabling a near-complete description of the side-chain rotamer distribution from ¹³C chemical shifts sigmaaldrich.com. The Ile side-chain χ2 dihedral angle can sample four distinct conformations (trans, gauche-, gauche+, gauche100), with populations based on crystal structure analysis zenodo.org.

Table 1: Isoleucine Side Chain Rotameric States and Chemical Shift Dependence

| Dihedral Angle | Canonical States | Chemical Shift Reporter | Key Observation | Reference |

| χ1 (N–Cα–Cβ–Cγ1) | gauche+, trans, gauche- | ¹³C chemical shifts | Strongly correlated with side chain torsion angles | scbt.comsigmaaldrich.com |

| χ2 (Cα–Cβ–Cγ1–Cδ1) | gauche+, trans, gauche- | ¹³C chemical shifts | Strongly correlated with side chain torsion angles | scbt.comsigmaaldrich.com |

| χ2 (Cα–Cβ–Cγ1–Cδ1) | trans, gauche-, gauche+, gauche100 | Cδ1 chemical shift | Direct measure of conformational sampling | zenodo.org |

Analysis of Backbone and Side Chain Conformational Ensembles in Polypeptides

DNP-enhanced ssNMR is a valuable tool for investigating conformational ensembles in polypeptides and proteins, particularly those that are intrinsically disordered (IDPs), denatured, or misfolded uni.luchemwhat.com. At cryogenic temperatures, the exchange between different conformations is halted, allowing all sampled conformations to be present with their respective probabilities scbt.comuni.lu. This technique leverages inhomogeneously broadened line-shapes to capture snapshots of the complete structural ensembles uni.lu.

For IDPs such as α-synuclein, all Ile side chains exhibit full conformational freedom, leading to dominant inhomogeneous line broadening in cryogenic spectra uni.luchemwhat.com. In contrast, well-folded proteins show well-dispersed ¹³C resonances with good resolution, even at 100 K, indicating well-defined rotamers scbt.com. The ability of DNP-enhanced ssNMR to resolve various conformers of the backbone and directly probe corresponding torsion angles provides critical insights into the conformational heterogeneity of proteins in frozen solutions, which can reflect the rapid equilibrium ensemble at room temperature chem960.com.

Moreover, studies demonstrate that conformational ensembles are highly dependent on solvent and buffer conditions, enabling the distinction of different unfolded structures resulting from chemical and acidic pH denaturation of proteins like the PI3K SH3 domain scbt.comuni.luchemwhat.com.

Elucidation of Protein Folding and Dynamics through Isoleucine Side Chain Analysis

Isoleucine side chains serve as crucial reporters for understanding protein folding and dynamics. DNP-enhanced ssNMR allows for detailed insights into backbone and side chain conformations of isoleucine within various protein states, including well-folded, intrinsically disordered, and amyloid fibril forms scbt.comuni.luchemwhat.com.

The correlation between ¹³C chemical shifts and secondary structure elements, along with χ1 and χ2 angles, provides a means to analyze protein dynamics. For instance, in amyloid fibrils, chemical shifts typical of β-strand-like secondary structures dominate spectra, while Ile residues in fuzzy coats still exhibit IDP-type line shapes uni.luchemwhat.com. This highlights the utility of DNP-enhanced ssNMR in investigating side chain-facilitated protein functions and interactions scbt.comuni.luchemwhat.com.

The technique also allows for the study of transient intermediate states in biomolecular processes involving large conformational changes, by performing ssNMR measurements at very low temperatures (25-30 K) with DNP signal enhancements uni.lu. The ability to infer ensemble populations from peak shapes is significant for DNP-MAS NMR studies of proteins with disordered regions, even in living cells, as chemical shifts are the most accessible measured parameter uni.lu.

Studies on Methyl Dynamics and Heteronuclear Cross-Relaxation in DNP-MAS NMR

Methyl groups, including those in isoleucine, play a significant role in modulating heteronuclear cross-relaxation in the solid state under Magic-Angle Spinning (MAS) DNP chemwhat.comnih.gov. Dynamic Nuclear Polarization is a widely used technique to enhance the sensitivity of MAS NMR by transferring the larger electron spin polarization to surrounding nuclear spins via microwave irradiation nih.gov.

During DNP-MAS experiments, several polarization transfer mechanisms can be active. One such mechanism is Specific Cross Relaxation Enhancement by Active Motions under DNP (SCREAM-DNP), which occurs when molecular dynamics support heteronuclear cross-relaxation, similar to the nuclear Overhauser effect (NOE) nih.gov. This effect is observed in direct DNP experiments, particularly for methyl-bearing amino acids like isoleucine, alanine, valine, leucine (B10760876), threonine, and methionine nih.gov.

At typical DNP temperatures (around 110 K), the three-fold reorientation dynamics of methyl groups remain active, leading to efficient SCREAM-DNP nih.gov. This spontaneous polarization transfer from hyperpolarized ¹H to ¹³C (and ¹⁵N) within methyl groups, mediated by ¹H–¹³C cross-relaxation due to reorientation dynamics, can result in an inverted ¹³C-NMR signal with enhanced amplitude. The cross-relaxation induced signal enhancement (CRE) for ¹⁵N is of opposite sign compared to that observed for ¹³C due to the negative gyromagnetic ratio of ¹⁵N. Further spreading of the transferred polarization can then occur via ¹³C–¹³C spin-diffusion.

Table 2: Methyl Dynamics and Cross-Relaxation in DNP-MAS NMR

| Phenomenon | Mechanism | Effect on ¹³C NMR Signal | Relevant Amino Acids | Reference |

| SCREAM-DNP | Heteronuclear cross-relaxation driven by methyl group reorientation dynamics | Inverted, enhanced signal | Alanine, Valine, Leucine, Isoleucine, Threonine, Methionine | nih.gov |

| CRE (for ¹⁵N) | Spontaneous polarization transfer from hyperpolarized ¹H to ¹⁵N | Positive enhancement (opposite to ¹³C) | Methyl-bearing amino acids, primary amines, ammonium (B1175870) groups |

These studies demonstrate the potential of SCREAM-DNP as a specific probing technique utilizing methyl groups in protein systems nih.gov.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) plays a crucial role in the structural elucidation and quantification of this compound and its derivatives. The dinitrophenyl (DNP) moiety, when attached to amino acids, can serve as a chromophore and influence fragmentation patterns, aiding in structural characterization.

One significant application involves the differentiation of isobaric amino acids like isoleucine and leucine, which share the same mass (113.08406 Da) and are challenging to distinguish using conventional MS/MS fragmentation modes such as CID or HCD. However, photodissociation reactions can differentiate DNP-leucine and DNP-isoleucine [M + H]+ by yielding distinct distonic radical cations. For instance, leucine side chain fragmentation results in the ejection of an isopropyl group, while isoleucine fragmentation leads to the ejection of an ethyl group, producing characteristic w-ions. This controlled fragmentation in a mass spectrometer allows for precise differentiation.

Derivatization with 2,4-dinitrophenyl-L-alanine amide (FDAA) has been employed for the chiral determination of unusual amino acids using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS). While FDAA is a different DNP derivative, it highlights the general utility of DNP derivatization in enhancing detectability and enabling stereochemical analysis in MS-based methods. Such derivatization can improve physical-chemical properties, aid in structure determination, shift masses, and enhance detection sensitivity.

Mass spectrometry-based structural proteomics methods, while not exclusively focused on this compound, provide a framework for the comprehensive structural analysis of proteins and peptides, including the detection of conformational changes and the elucidation of protein structures.

Spectrophotometric Characterization based on the DNP Chromophore

The 2,4-dinitrophenyl (DNP) group serves as a chromophore, allowing for the spectrophotometric characterization of this compound and its derivatives. Chromophores are characterized by their ability to absorb light in the UV and visible regions of the electromagnetic spectrum, typically from 200 nm to 800 nm.

The DNP chromophore exhibits strong UV absorbance, which can be utilized for the sensitive detection and quantification of DNP-labeled compounds. Specifically, the DNP group has a characteristic detection wavelength of 365 nm. The molar decadic absorption coefficient (ε) for the DNP chromophore at 365 nm has been reported as 17,300 M⁻¹cm⁻¹. Other studies have noted strong UV absorbance at 340 nm for 2,4-dinitrophenyl-L-alanine amide derivatives, and absorption at 360 nm for 2,4-dinitrophenyl derivatives of α-amino acids.

The concentration of this compound in solution can be determined using absorption photometry, based on the Lambert-Beer's law: A = ε × c × d, where A is absorbance, ε is the molar absorption coefficient, c is concentration, and d is the path length. This method measures the decrease in light intensity as light passes through the colored solution.

Table 3: Spectrophotometric Properties of the DNP Chromophore

| Property | Value/Description | Reference |

| Absorption Range | UV and Visible (200-800 nm) | |

| Characteristic Detection Wavelength | 365 nm | |

| Molar Absorption Coefficient (ε) at 365 nm | 17,300 M⁻¹cm⁻¹ | |

| Alternative Absorption Wavelength | 340 nm (for DNP-alanine amide) | |

| Principle of Quantification | Lambert-Beer's Law (A = ε × c × d) |

The stability of DNP derivatives under various conditions, such as pH and light exposure, is an important consideration for quantitative analysis. Studies on 2,4-DNP-amino acids have shown that they are relatively stable in acidic media in the dark but can decompose rapidly under light exposure or in alkaline micellar solutions.

Biochemical and Molecular Investigations of N 2,4 Dinitrophenyl L Isoleucine

Immunological Research Applications

Mechanisms of DNP-Carrier Conjugation and Immunogenicity

The 2,4-dinitrophenyl (DNP) group functions as a hapten, a small molecule that is intrinsically incapable of eliciting an immune response on its own. However, when covalently linked to a larger molecule, known as a carrier protein, the DNP hapten becomes immunogenic, thereby stimulating a specific immune response. uni.luasm.orgnih.govscbt.com This conjugation is a critical step in the hapten mechanism of drug hypersensitivity. nih.gov

The conjugation of DNP typically occurs by targeting primary amino groups, such as the N-terminus or lysine (B10760008) residues, on the carrier proteins. Once conjugated, the resulting hapten-carrier complex can activate primary T cells through peptides derived from the carrier protein, providing the necessary T-cell help for the generation of hapten-specific antibodies. asm.org The immunogenicity of these DNP-protein conjugates is influenced by the nature and immunogenicity of the carrier molecule itself, as well as the epitope density (the number of DNP molecules per carrier protein). asm.orgnih.gov Studies have shown that the level of the immune response is directly related to the immunogenicity of the carrier molecule. asm.org For instance, higher levels of anti-DNP antibodies were elicited when DNP was conjugated to wild-type recombinant protective antigen (rPA) compared to a genetically deamidated rPA, indicating a greater T-cell help from the wild-type carrier. asm.org

Analysis of "Transconjugation" Phenomena in DNP-Protein Interactions

While the term "transconjugation" is commonly associated with the transfer of genetic material between bacteria, specific detailed biochemical phenomena explicitly described as "transconjugation" in the context of DNP transfer or rearrangement between proteins in the available scientific literature are not widely documented. However, the broader concept of DNP-protein interactions is central to understanding DNP's immunogenic properties.

The formation of stable covalent DNP-protein conjugates is the fundamental interaction enabling DNP to act as a hapten. asm.orgnih.govscbt.com The DNP group, once conjugated, serves as the antigenic determinant, and the immune response is primarily directed against this hapten, rather than solely the carrier protein. uni.lupnas.org The characteristics of these hapten-carrier relationships, including the type of carrier protein and the density of DNP epitopes, significantly influence the magnitude and specificity of the anti-hapten antibody response. asm.orgnih.govaai.org The conjugation process is crucial for presenting the hapten in a manner that can be recognized by the immune system, thereby leading to the production of specific antibodies. asm.org

Studies on Amino Acid Transport and Cellular Uptake Mechanisms (in vitro)

Dinitrophenol derivatives, including the DNP moiety, have been extensively utilized in in vitro studies to investigate amino acid transport and cellular uptake mechanisms. These compounds serve as valuable tools due to their ability to interfere with energy-dependent cellular processes, particularly active transport.

Inhibition of Active Amino Acid Transport by Dinitrophenol Derivatives

Dinitrophenol (DNP) and its derivatives are well-known uncouplers of oxidative phosphorylation, a critical process for cellular ATP production. wikipedia.orgontosight.ai By disrupting ATP synthesis, DNP effectively inhibits active amino acid transport, which is an energy-dependent process. ontosight.aiarvojournals.orgsemanticscholar.org This inhibitory action allows researchers to delineate between active and passive transport mechanisms and to characterize the specific carriers involved.

Several in vitro studies have demonstrated this inhibitory effect:

Proline Uptake: In rabbit optic nerve, saturable proline uptake was significantly inhibited by dinitrophenol (DNP). This inhibition indicates that proline transport in this tissue is an active, energy-dependent process. arvojournals.org

| Inhibitor | Concentration | % Inhibition of Saturable Proline Uptake (Rabbit Optic Nerve) |

| DNP | Not specified | ~97.6% (at 1 mMolar ouabain, which also inhibits active transport) arvojournals.org |

Aromatic Amino Acid Transport: 2,4-dinitrophenol (B41442) has been shown to inhibit phenylalanine and tyrosine transport in Yersinia pestis. nih.gov This suggests that the uptake of these aromatic amino acids in this bacterium is coupled to metabolic energy. nih.gov

Lysine Transport: N'-2,4-dinitrophenyl-L-lysine (ε-DNP-lysine) acts as a competitive inhibitor of L-lysine accumulation in everted sacs of rat small intestine. chemicalbook.com This finding supports the hypothesis that amino acid transport mechanisms involve the formation of an intermediate complex between the substrate and a specific carrier site. chemicalbook.com The apparent Kᵢ value for ε-DNP-lysine as a competitive inhibitor of L-lysine accumulation in rat intestinal rings was approximately 0.4 mM. chemicalbook.com

These studies collectively highlight the utility of dinitrophenol derivatives in probing the energy requirements and mechanistic details of various amino acid transport systems in vitro.

Advanced Applications and Emerging Directions in N 2,4 Dinitrophenyl L Isoleucine Research

Development of Hyperpolarized Molecular Probes for Spectroscopic Imaging

Dynamic Nuclear Polarization (DNP) is a powerful technique that significantly enhances the sensitivity of Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI) by transferring the high polarization of unpaired electron spins to atomic nuclei. This enhancement can be several orders of magnitude, making it possible to detect low-abundance nuclei like 13C in real-time and enabling studies that would otherwise be impossible due to low signal intensity. nih.govresearchgate.netdrpress.orgbruker.comweizmann.ac.il

The design of DNP-tagged amino acids, including DNP-L-isoleucine, is crucial for achieving enhanced NMR/MRI sensitivity. The general principle of DNP involves cooling samples containing the molecules of interest, doped with stable radicals, to cryogenic temperatures (around 1-1.5 K) in a strong magnetic field (3-10 T). nih.govcam.ac.uk Microwave irradiation at a frequency near the electron spin resonance (ESR) of the unpaired electron spin facilitates the polarization transfer from electrons to nuclear spins. nih.govcam.ac.uk

The use of DNP-enhanced solid-state NMR (ssNMR) allows for the study of protein conformations, including side chains, by "freeze-trapping" them at cryogenic temperatures. acs.org Isoleucine residues, when recombinantly expressed with uniform 13C,15N isotope labeling, can serve as structural reporters for backbone and side chain conformational freedom in proteins. acs.org

Hyperpolarized DNP-tagged amino acids, including this compound derivatives, offer unique opportunities for metabolic pathway tracing and protein interaction studies due to their dramatically enhanced sensitivity. For example, hyperpolarized 13C magnetic resonance spectroscopy (MRS) is a promising technique for in vivo mapping of metabolic information. weizmann.ac.il

While hyperpolarized [1-13C]pyruvate is a commonly used metabolite for cancer studies and reports on general metabolism, other hyperpolarized amino acids like glutamine are being developed to trace specific metabolic pathways. researchgate.netpnas.org For instance, hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine has been developed to non-invasively measure glutamine metabolism in vivo, including glutaminolysis and its contribution to the tricarboxylic acid (TCA) cycle. pnas.org This approach highlights the potential for DNP-tagged amino acids to provide detailed insights into metabolic flux and enzyme activity in living systems. pnas.org

In protein interaction studies, DNP-enhanced NMR can be combined with specific and segmental isotopic labeling schemes to measure long-range interactions, providing crucial architectural information about complex protein systems, such as amyloid fibrils. pnas.org The ability to enhance NMR signals by orders of magnitude allows for the detection of otherwise invisible signals, making it possible to study large macromolecular assemblies and membrane proteins. nih.govresearchgate.net

Design and Synthesis of DNP-Tagged Amino Acids for Enhanced NMR/MRI Sensitivity

N-(2,4-Dinitrophenyl)-L-Isoleucine in Isotopic Labeling Strategies for Structural Biology

Isotopic labeling is an indispensable tool in NMR structural biology, and this compound can play a role in advanced labeling strategies. By incorporating specific isotopes (e.g., 13C, 15N, 2H) into amino acids, researchers can gain detailed structural and mechanistic insights into biological macromolecules. sigmaaldrich.com

The DNP moiety itself, while not an isotope, can facilitate studies where isotopic labels are present by enhancing the NMR signal. This is particularly relevant for large or insoluble macromolecules where traditional NMR sensitivity is a limiting factor. sigmaaldrich.combiorxiv.org The combination of DNP with amino-acid specific isotope labeling can significantly improve spectral resolution, especially in frozen protein DNP preparations that exhibit dynamics or conformational disorder. researchgate.net

The development of "Segmental Isotopic Labeling" (SAIL) amino acids, which preserve through-bond connectivity, reduce spin diffusion, and remove 2JHH couplings, further enhances the utility of isotopic labeling in conjunction with DNP for complex biomolecular systems. cortecnet.com

Applications in the Study of Amino Acid Metabolism and Biosynthesis Pathways

This compound and its derivatives are valuable in elucidating the intricate details of amino acid metabolism and biosynthesis pathways.

The DNP group's chemical properties, including its electron-withdrawing nature and chromophoric characteristics, make this compound suitable as a probe for enzymatic reaction mechanisms. ontosight.ai The modification allows for tracking the fate of the amino acid in enzymatic reactions, providing insights into substrate specificity, reaction intermediates, and catalytic mechanisms.

While direct examples of this compound as an enzymatic probe are less common in the provided search results, the broader concept of DNP-derivatized amino acids being used in enzymatic studies is supported. For instance, hyperpolarized 13C-labeled enzyme substrates are used to assess enzyme activity in vivo, providing amplified signals through catalytic turnover. researchgate.net This principle can be extended to this compound if appropriately labeled.

Furthermore, 2,4-dinitrophenyl derivatives of amino acids are widely used in analytical techniques like High-Performance Liquid Chromatography (HPLC) for the separation and quantification of amino acids, including their enantiomers. nih.govcapes.gov.bracs.orgresearchgate.net This analytical capability is foundational for studying enzymatic reactions that produce or consume this compound, allowing for the precise measurement of reaction kinetics and product formation. Carboxypeptidase-Y, for example, has been used to hydrolyze DNP-L-amino acid methyl esters, enabling the separation and quantitation of D-isomers from L-isomers. capes.gov.br

The stereochemical integrity of amino acids is paramount in biological systems, and DNP derivatives play a role in investigating these aspects. The formation of DNP-amino acid derivatives, particularly with chiral derivatizing agents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, also known as Marfey's reagent), allows for the separation of enantiomeric isomers of amino acids by liquid chromatography. nih.govacs.org This is crucial because differences in the chirality of individual amino acids can significantly alter the structure, bio-activity, and toxicity of peptides and proteins. researchgate.net

DNP-derivatives of non-aromatic amino acids, including isoleucine, often show high enantioselectivity in chromatographic separations, facilitating the determination of the correct stereochemical assignment of amino acids in complex natural products and synthetic peptides. nih.gov This ability to differentiate between L- and D-amino acids is vital for understanding enzymatic transformations that are stereospecific, such as those involved in amino acid biosynthesis and degradation pathways. nih.govmdpi.com The biosynthesis of isoleucine, for instance, involves specific enzymatic steps that ensure the production of the L-isomer. wikipedia.orgelifesciences.orgasm.org

The use of DNP derivatives in conjunction with techniques like HPLC-ESI-MS allows for increased sensitivity and selectivity in identifying and characterizing amino acids, providing a powerful tool for studying stereochemical aspects in amino acid transformations. nih.gov

Q & A

Q. How can researchers leverage open-access databases for comparative studies on this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.